Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid

Description

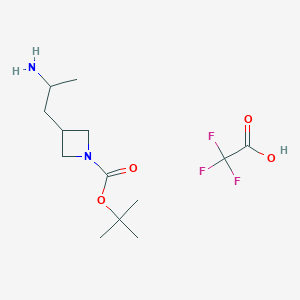

"Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid" is a trifluoroacetic acid (TFA) salt of a tert-butyl-protected azetidine derivative. The compound features a bicyclic azetidine core substituted with a 2-aminopropyl chain and a tert-butoxycarbonyl (Boc) protecting group. Its CAS number is listed as 1083181-23-0 (synonym: PBN20120081) and 1408074-60-1 (synonym: PBN20121223) in supplier databases . The Boc group enhances solubility and stability during synthetic workflows, while the TFA counterion facilitates purification and isolation in acidic conditions. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in peptide coupling and bioactive molecule development .

Properties

IUPAC Name |

tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.C2HF3O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4;3-2(4,5)1(6)7/h8-9H,5-7,12H2,1-4H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSXSPQOFOMBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid typically involves the reaction of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The tert-butyl group serves as a protecting group for the azetidine ring, which can be removed under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification by recrystallization or chromatography to achieve the required purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically using TFA. For analogous azetidine derivatives, this reaction proceeds quantitatively in TFA/dichloromethane (DCM) (1:1 v/v) at room temperature (RT), yielding the free amine as a TFA salt .

Example Reaction:

Key Data:

| Reaction Time | Solvent System | Yield | Source |

|---|---|---|---|

| 1–2 h | TFA/DCM (1:1) | >95% |

Amide Bond Formation

The deprotected amine (as TFA salt) participates in amide couplings. For example, carbodiimide-mediated reactions with carboxylic acids yield functionalized azetidines.

General Procedure :

-

Neutralize the TFA salt with a base (e.g., N-ethyl-N,N-diisopropylamine).

-

React with a carboxylic acid using EDC·HCl and HOBt in THF/DMF.

Example:

Reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with dibenzo[b,f] thiazepine-11(10H)-one-8-carboxylic acid:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| EDC·HCl, HOBt, DIPEA | DMF, RT, 12 h | 61% |

Product:

N-Alkylation Reactions

The azetidine nitrogen undergoes alkylation under basic conditions.

Example :

Alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with benzyl bromide derivatives:

| Substrate | Alkylating Agent | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 3-Hydroxyazetidine-Boc | Benzyl bromide | KCO | ACN | 50% |

Product:

Aza-Michael Additions

The free amine (after deprotection) reacts with α,β-unsaturated carbonyl compounds. For example, pyrazole derivatives form 3-(pyrazol-1-yl)azetidines .

Conditions:

-

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile.

-

Reaction time: 16 h.

Yield Range:

35–81% (depending on the electrophile) .

Stability Considerations

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid is . The compound features a tert-butyl group, an azetidine ring, and a trifluoroacetic acid moiety, which contribute to its unique reactivity and biological interactions. The presence of the trifluoroacetic acid enhances its acidity and reactivity, making it suitable for various synthetic applications.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create derivatives that may exhibit novel properties or activities.

Medicinal Chemistry

The compound is investigated for potential therapeutic applications, particularly in drug development. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for the design of new pharmaceuticals. Research has indicated its efficacy in modulating enzyme activity and interacting with receptors.

Studies have shown that this compound exhibits various biological activities, including antimicrobial and anticancer properties. For instance, it has been evaluated for its effects on cancer cell lines, demonstrating potential as an antitumor agent.

Case Studies

- Antimicrobial Activity : In one study, derivatives of this compound were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity compared to standard antibiotics like Ciprofloxacin.

- Anticancer Research : Another investigation assessed the compound's efficacy against human tumor cell lines, revealing promising results that warrant further exploration into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, functional groups, and synthetic applications of "tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid" with analogous azetidine derivatives:

Key Findings :

Fluorine substituents (e.g., in PBN20120081 and PBN20120069) improve metabolic stability and lipophilicity, whereas the TFA salt in the target compound aids in solubility during purification .

Protecting Group Strategies: The Boc group is preferred for its stability under basic conditions, while tosyl groups (as in 1m) are used for directing regioselective reactions . TFA-mediated deprotection (e.g., in Example 53 ) is critical for generating free amines in final drug molecules, contrasting with non-acidic deprotection methods for hydroxylmethyl derivatives (PBN20120069) .

Therapeutic Relevance: Fluorinated analogs (e.g., PBN20120081) are prioritized in CNS drug development due to enhanced blood-brain barrier penetration . The target compound’s aminopropyl-TFA combination is favored in peptide-based anticancer agents, as seen in Example 51’s use for kinase inhibitor synthesis .

Biological Activity

Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid (CAS No. 193269-78-2) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a tert-butyl group, an azetidine ring, and a trifluoroacetic acid moiety. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

this compound has been studied for its potential to inhibit specific enzymes involved in various biological pathways. For instance, it may interact with kinases or other regulatory proteins, altering their activity and influencing cellular processes.

2. Receptor Modulation:

The compound may also act as a modulator of certain receptors, potentially affecting signal transduction pathways. This modulation can lead to changes in cellular responses, making it a candidate for therapeutic applications in diseases where receptor dysregulation is a factor.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity: In vitro studies have shown that derivatives of azetidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, research indicated that similar azetidine derivatives inhibited cell proliferation in breast cancer models through apoptosis pathways .

- Neuroprotective Effects: Other studies have suggested potential neuroprotective effects of azetidine derivatives, indicating that they might protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's .

Table: Summary of Biological Activities

Synthesis and Application

The synthesis of this compound typically involves the reaction between tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate and trifluoroacetic acid under controlled conditions to ensure high yield and purity . This compound is utilized in organic synthesis as a building block for more complex molecules, particularly in pharmaceutical research where its unique structure can lead to novel drug candidates.

Q & A

Basic Research Question

- NMR Analysis :

- 1H/13C NMR : The azetidine ring protons (3.0–4.0 ppm) and tert-butyl group (1.4 ppm) are diagnostic. TFA’s presence may cause splitting in NH/amine signals due to hydrogen bonding .

- 19F NMR : Confirm TFA incorporation (δ ≈ −75 ppm for CF3) .

- LCMS : Monitor molecular ion peaks at m/z 328.33 (C13H23F3N2O4+) and fragmentation patterns (e.g., loss of Boc group: m/z 228) .

Methodological Tip : Use deuterated solvents (e.g., DMSO-d6) to minimize TFA signal interference in 1H NMR .

What role does the trifluoroacetic acid component play in the compound’s stability and reactivity?

Advanced Research Question

- Acidic Environment : TFA’s low pKa (~0.5) stabilizes protonated amines, preventing undesired nucleophilic reactions during storage .

- Hygroscopicity : TFA salts may increase moisture sensitivity, necessitating anhydrous storage (e.g., desiccators at −20°C) .

- Degradation Pathways : Under basic conditions, TFA can hydrolyze to form trifluoroacetate ions, potentially altering solubility. Accelerated stability studies (40°C/75% RH) are recommended to assess shelf-life .

How can researchers resolve contradictions in reported synthetic yields for similar azetidine-TFA derivatives?

Advanced Research Question

Contradictions often arise from:

Protecting Group Strategies : For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate vs. tert-butyl 3-fluoro derivatives show differing reactivity due to electronic effects.

Deprotection Efficiency : TFA-mediated Boc removal may yield 80–95% efficiency, but residual TFA can skew purity metrics .

Resolution Tactics :

- Compare orthogonal protection (e.g., Cbz vs. Boc) to minimize side reactions .

- Use quantitative 19F NMR to trace TFA content and adjust stoichiometry .

What experimental designs are effective for studying this compound’s interactions with biological targets?

Advanced Research Question

- Binding Assays :

- Structural Insights :

How does the azetidine ring’s conformation influence the compound’s pharmacological profile?

Advanced Research Question

- Ring Strain : Azetidine’s 4-membered ring induces angle strain (≈ 90°), increasing reactivity toward ring-opening or functionalization .

- Bioactivity Correlation : Conformational rigidity may improve target selectivity (e.g., kinase inhibitors) but reduce metabolic stability. Comparative studies with piperidine analogs show azetidine derivatives often exhibit higher potency but shorter half-lives .

What analytical challenges arise when quantifying trace impurities in this compound?

Advanced Research Question

- TFA-Related Artifacts : Residual TFA can form adducts in LCMS (e.g., [M+TFA]− ions), requiring ion-pairing agents (e.g., HFBA) for separation .

- Degradation Products : Hydrolysis of the Boc group generates tert-butanol and CO2, detectable via headspace GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.